molecular formula C20H33Br B14309065 1-Bromo-4-tetradecylbenzene CAS No. 113584-25-1

1-Bromo-4-tetradecylbenzene

Cat. No.: B14309065
CAS No.: 113584-25-1
M. Wt: 353.4 g/mol
InChI Key: ZIGYGXRSDMQIFS-UHFFFAOYSA-N
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Description

1-Bromo-4-tetradecylbenzene (CAS: 113584-25-1) is a brominated aromatic compound featuring a tetradecyl (C₁₄H₂₉) substituent at the para position relative to the bromine atom. Its molecular formula is C₂₀H₃₃Br, with a molecular weight of 353.38 g/mol . The long alkyl chain confers significant hydrophobicity, making it useful in applications such as surfactants, liquid crystals, or polymer additives. Its synthesis typically involves Friedel-Crafts alkylation to attach the tetradecyl group, followed by bromination.

Properties

CAS No.

113584-25-1

Molecular Formula

C20H33Br

Molecular Weight

353.4 g/mol

IUPAC Name

1-bromo-4-tetradecylbenzene

InChI

InChI=1S/C20H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-17-20(21)18-16-19/h15-18H,2-14H2,1H3

InChI Key

ZIGYGXRSDMQIFS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC1=CC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-tetradecylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-tetradecylbenzene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 1-bromo-4-tetradecylbenzene and related brominated aromatic compounds:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound 113584-25-1 C₂₀H₃₃Br 353.38 Br, C₁₄H₂₉ (linear alkyl) High hydrophobicity, low volatility
1-Bromo-4-tert-butylbenzene 3972-65-4 C₁₀H₁₃Br 213.11 Br, C₄H₉ (branched alkyl) Moderate steric bulk, higher solubility in THF
1-Bromo-4-fluorobenzene 460-00-4 C₆H₄BrF 174.99 Br, F (electron-withdrawing) High reactivity in cross-coupling reactions
4-Bromo-1,2-diaminobenzene 1575-37-7 C₆H₆BrN₂ 187.03 Br, NH₂ (electron-donating) Chelating agent, metal coordination
1-Bromo-3-chloro-4-(methylthio)benzene 101084-82-6 C₇H₆BrClS 253.54 Br, Cl, SCH₃ (mixed electronic effects) Polarizable, sulfur-mediated reactivity

Electronic and Steric Effects

  • Alkyl Chain Length :

    • The tetradecyl group in this compound provides strong electron-donating effects, activating the aromatic ring toward electrophilic substitution. However, its long chain creates steric hindrance, limiting accessibility to the bromine atom in reactions .
    • In contrast, 1-bromo-4-tert-butylbenzene (C₄H₉) has a shorter, branched alkyl group, offering less steric hindrance but similar electronic activation .
  • Electron-Withdrawing Groups :

    • 1-Bromo-4-fluorobenzene combines bromine with fluorine, creating a highly electron-deficient ring. This enhances its reactivity in Suzuki-Miyaura couplings compared to alkyl-substituted analogs .
    • 1-Bromo-4-chloro-5-ethoxy-2-(trifluoromethyl)benzene (CAS: 2384501-13-5) introduces trifluoromethyl (-CF₃), a strong electron-withdrawing group, further deactivating the ring and directing substitution patterns .

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